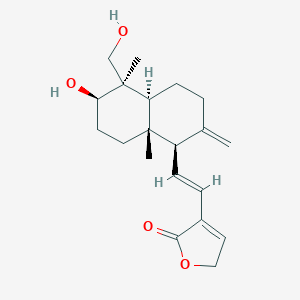![molecular formula C20H12O B031493 Benzo[a]pyren-8-ol CAS No. 13345-26-1](/img/structure/B31493.png)
Benzo[a]pyren-8-ol
Übersicht
Beschreibung
8-Hydroxybenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H12O. It is a derivative of benzo[a]pyrene, which is known for its carcinogenic properties. The compound consists of five fused benzene rings with a hydroxyl group attached at the 8th position. This structural modification imparts unique chemical and biological properties to 8-Hydroxybenzo[a]pyrene .
Wissenschaftliche Forschungsanwendungen
8-Hydroxybenzo[a]pyrene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its interactions with DNA and proteins, contributing to understanding the mechanisms of carcinogenesis.
Medicine: Studied for its potential role in cancer research and as a biomarker for exposure to PAHs.
Industry: Used in environmental monitoring to assess pollution levels and the effectiveness of remediation strategies .
Wirkmechanismus
Target of Action
Benzo[a]pyren-8-ol, also known as 8-Hydroxybenzo[a]pyrene or Benzo(a)pyren-8-ol, primarily targets the DNA in cells . It is a metabolite of Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon, which is a result of incomplete combustion of organic matter . The compound is one of the benzopyrenes, formed by a benzene ring fused to pyrene .
Mode of Action
The mode of action of this compound involves its interaction with DNA. Its diol epoxide metabolites, more commonly known as BPDE, react with and bind to DNA, resulting in mutations and eventually cancer . The ultimate carcinogen is formed after another reaction with cytochrome P450 1A1 to yield the (+)benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide .
Biochemical Pathways
This compound undergoes biotransformation through specific biochemical pathways (epoxide and quinone), each one producing specific metabolites . The interaction of these metabolites with DNA, subsequent formation of lesions or adducts, and persistence of these modifications were metabolite .
Pharmacokinetics
It is known that the compound is highly fat-soluble and therefore tends to accumulate in fat and liver tissues . Cytochrome P450 1A1 (CYP1A1) plays a key role in the metabolism of carcinogens, such as benzo[a]pyrene (B[a]P) and metabolites to ultimate carcinogens .
Result of Action
The result of the action of this compound is the formation of DNA lesions and stable DNA adducts, which are also BaP concentration-dependent . This leads to mutations and eventually cancer . The three CYP1A1 variants had different enzyme kinetics properties to produce both the diol metabolites from B[a]P and the ultimate mutagenic species diol epoxide 2 from B[a]P-7,8-dihydrodiol .
Action Environment
The action of this compound is influenced by environmental factors. The main source of atmospheric B[a]P is residential wood burning . It is also found in coal tar, in automobile exhaust fumes (especially from diesel engines), in all smoke resulting from the combustion of organic material (including cigarette smoke), and in charbroiled food . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Benzo[a]pyren-8-ol interacts with various enzymes and proteins. For instance, it has been found that cytochrome P450 1B1 carries out the metabolism of BaP, leading to the formation of this compound . This interaction is crucial in the bioactivation of this carcinogen .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For example, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It can induce oxidative stress, inflammation response, and genetic toxicity of vessel-wall cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aryl hydrocarbon receptor (AhR) and its relative signal transduction pathway play a dominant role in these processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the metabolic effects of BaP, from which this compound is derived, can vary with different dosages and durations of exposure .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, studies have shown that BaP can inhibit body weight gain, decrease lipid content, increase lipid levels, and decrease glucose tolerance and insulin tolerance in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 1B1 . It also plays a role in the bioactivation of BaP, leading to the formation of carcinogenic compounds .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Studies have shown that BaP uptake by cells is an energy-dependent process, and its intracellular transport involves the cytoskeleton .
Subcellular Localization
Current studies suggest that BaP and its derivatives may be localized in lipid bodies within cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxybenzo[a]pyrene typically involves the hydroxylation of benzo[a]pyrene. One common method is the catalytic hydroxylation using transition metal catalysts such as iron or copper complexes. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 8-Hydroxybenzo[a]pyrene is less common due to its specialized applications and potential health hazards. when produced, it is typically synthesized in small batches using similar catalytic hydroxylation methods as described above. The process involves stringent safety measures to handle the toxic intermediates and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxybenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzo[a]pyrene-8,9-dione.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of halogenated benzo[a]pyrene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its high carcinogenic potential.
9-Hydroxybenzo[a]pyrene: Another hydroxylated derivative with similar but distinct biological activities.
Benzo[a]pyrene-7,8-diol: A metabolite of benzo[a]pyrene with significant biological relevance
Uniqueness
8-Hydroxybenzo[a]pyrene is unique due to its specific hydroxylation pattern, which influences its reactivity and interaction with biological molecules. This makes it a valuable compound for studying the detailed mechanisms of PAH-induced carcinogenesis and for developing targeted environmental and health interventions .
Eigenschaften
IUPAC Name |
benzo[a]pyren-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c21-16-7-9-17-15(11-16)10-14-5-4-12-2-1-3-13-6-8-18(17)20(14)19(12)13/h1-11,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEZWMDNHHTXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158116 | |
| Record name | Benzo(a)pyrene, 8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13345-26-1 | |
| Record name | 8-Hydroxybenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene, 8-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, 8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-Hydroxybenzo[a]pyrene's structure in relation to its metabolic fate?
A: 8-Hydroxybenzo[a]pyrene is a metabolite of benzo[a]pyrene, a potent carcinogen found in products of incomplete combustion. Interestingly, while both (+)- and (-)-enantiomers of trans-benzo[a]pyrene-7,8-dihydrodiol act as inhibitors of aryl sulfotransferase IV, 8-Hydroxybenzo[a]pyrene serves as a substrate for this enzyme. [] This suggests that the specific position of the hydroxyl group on the benzo[a]pyrene ring significantly influences its interaction with detoxifying enzymes.
Q2: How does the position of the hydroxyl group on benzo[a]pyrene affect its detoxification in the liver?
A: Research has shown that the position of the hydroxyl group on benzo[a]pyrene influences its interaction with UDP-glucuronosyltransferase, a key enzyme in detoxification. Studies in rat liver microsomes indicate that while glucuronidation of most planar benzo[a]pyrene phenols is induced by 3-methylcholanthrene, glucuronidation of 8-Hydroxybenzo[a]pyrene is markedly induced by phenobarbital. [] This suggests different UDP-glucuronosyltransferase isoforms with varying substrate specificities are involved in the detoxification of benzo[a]pyrene phenols.
Q3: What is the carcinogenic potential of 8-Hydroxybenzo[a]pyrene compared to other benzo[a]pyrene phenols?
A: In mouse skin carcinogenicity studies, 8-Hydroxybenzo[a]pyrene, along with six other benzo[a]pyrene phenols, did not exhibit carcinogenic activity, even at doses where benzo[a]pyrene itself caused tumors in the majority of treated animals. [] This suggests that the specific position of the hydroxyl group plays a crucial role in the carcinogenic potential of benzo[a]pyrene derivatives.
Q4: Are there specific analytical techniques suitable for detecting and quantifying 8-Hydroxybenzo[a]pyrene?
A: Yes, researchers have developed rapid HPLC-MS methods using electrospray ionization (ESI) to separate and quantify 8-Hydroxybenzo[a]pyrene alongside other benzo[a]pyrene hydroxyderivatives. [] This technique allows for the identification and semi-quantification of these metabolites, offering valuable insights into benzo[a]pyrene metabolism and potential toxicological implications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)

![(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione](/img/structure/B31425.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)


